molecular formula C28H30GeS B14385835 Tris(2,5-dimethylphenyl)(thiophen-2-yl)germane CAS No. 88259-34-1

Tris(2,5-dimethylphenyl)(thiophen-2-yl)germane

Cat. No.: B14385835
CAS No.: 88259-34-1
M. Wt: 471.2 g/mol
InChI Key: DKNXNYYTKLDLCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris(2,5-dimethylphenyl)(thiophen-2-yl)germane is a chemical compound that belongs to the class of organogermanium compounds It features a germanium atom bonded to three 2,5-dimethylphenyl groups and one thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2,5-dimethylphenyl)(thiophen-2-yl)germane typically involves the reaction of germanium tetrachloride with 2,5-dimethylphenylmagnesium bromide and thiophen-2-ylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

GeCl4+3C6H3(CH3)2MgBr+C4H3SMgBrGe(C6H3(CH3)2)3(C4H3S)+4MgBrCl\text{GeCl}_4 + 3 \text{C}_6\text{H}_3(\text{CH}_3)_2\text{MgBr} + \text{C}_4\text{H}_3\text{S}\text{MgBr} \rightarrow \text{Ge}(\text{C}_6\text{H}_3(\text{CH}_3)_2)_3(\text{C}_4\text{H}_3\text{S}) + 4 \text{MgBrCl} GeCl4​+3C6​H3​(CH3​)2​MgBr+C4​H3​SMgBr→Ge(C6​H3​(CH3​)2​)3​(C4​H3​S)+4MgBrCl

The reaction mixture is typically refluxed in an appropriate solvent, such as tetrahydrofuran (THF), for several hours. After completion, the product is purified using standard techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tris(2,5-dimethylphenyl)(thiophen-2-yl)germane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.

    Substitution: The phenyl and thiophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific ligands to facilitate the process.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds.

Scientific Research Applications

Tris(2,5-dimethylphenyl)(thiophen-2-yl)germane has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.

    Biology: The compound’s potential biological activity is being explored for applications in medicinal chemistry, including anti-cancer and anti-inflammatory properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials, such as semiconductors and optoelectronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of Tris(2,5-dimethylphenyl)(thiophen-2-yl)germane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • Tris(2,5-dimethylphenyl)(phenyl)germane
  • Tris(2,5-dimethylphenyl)(pyridyl)germane
  • Tris(2,5-dimethylphenyl)(furyl)germane

Uniqueness

Tris(2,5-dimethylphenyl)(thiophen-2-yl)germane is unique due to the presence of the thiophen-2-yl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of semiconductors and optoelectronic devices.

Properties

CAS No.

88259-34-1

Molecular Formula

C28H30GeS

Molecular Weight

471.2 g/mol

IUPAC Name

tris(2,5-dimethylphenyl)-thiophen-2-ylgermane

InChI

InChI=1S/C28H30GeS/c1-19-9-12-22(4)25(16-19)29(28-8-7-15-30-28,26-17-20(2)10-13-23(26)5)27-18-21(3)11-14-24(27)6/h7-18H,1-6H3

InChI Key

DKNXNYYTKLDLCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)[Ge](C2=CC=CS2)(C3=C(C=CC(=C3)C)C)C4=C(C=CC(=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.